2-[4-({3-CARBOXY-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}CARBAMOYL)-3,3-DIMETHYLBUTANAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLIC ACID
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Overview
Description
2,2’-[(3,3-dimethyl-1,5-dioxopentane-1,5-diyl)di(imino)]bis(5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid) is a complex organic compound that features a unique structure combining cyclopenta[b]thiophene and carboxylic acid functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(3,3-dimethyl-1,5-dioxopentane-1,5-diyl)di(imino)]bis(5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid) typically involves a multi-step process. The initial step often includes the preparation of the cyclopenta[b]thiophene core, followed by the introduction of the carboxylic acid groups. The final steps involve the formation of the imino and dioxopentane linkages under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(3,3-dimethyl-1,5-dioxopentane-1,5-diyl)di(imino)]bis(5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could result in simpler derivatives with fewer functional groups.
Scientific Research Applications
2,2’-[(3,3-dimethyl-1,5-dioxopentane-1,5-diyl)di(imino)]bis(5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid) has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism by which 2,2’-[(3,3-dimethyl-1,5-dioxopentane-1,5-diyl)di(imino)]bis(5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid) exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of cyclopenta[b]thiophene and carboxylic acids, such as:
Cyclopenta[b]thiophene-3-carboxylic acid: A simpler analog with fewer functional groups.
2,2’-[(1,5-dioxopentane-1,5-diyl)di(imino)]bis(cyclopenta[b]thiophene-3-carboxylic acid): A related compound with a different dioxopentane linkage.
Uniqueness
The uniqueness of 2,2’-[(3,3-dimethyl-1,5-dioxopentane-1,5-diyl)di(imino)]bis(5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid) lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H26N2O6S2 |
---|---|
Molecular Weight |
490.6g/mol |
IUPAC Name |
2-[[5-[(3-carboxy-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-3,3-dimethyl-5-oxopentanoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid |
InChI |
InChI=1S/C23H26N2O6S2/c1-23(2,9-15(26)24-19-17(21(28)29)11-5-3-7-13(11)32-19)10-16(27)25-20-18(22(30)31)12-6-4-8-14(12)33-20/h3-10H2,1-2H3,(H,24,26)(H,25,27)(H,28,29)(H,30,31) |
InChI Key |
RUPLTNGQLSTCDA-UHFFFAOYSA-N |
SMILES |
CC(C)(CC(=O)NC1=C(C2=C(S1)CCC2)C(=O)O)CC(=O)NC3=C(C4=C(S3)CCC4)C(=O)O |
Canonical SMILES |
CC(C)(CC(=O)NC1=C(C2=C(S1)CCC2)C(=O)O)CC(=O)NC3=C(C4=C(S3)CCC4)C(=O)O |
Origin of Product |
United States |
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